molecular formula C8H7ClFN B1458010 5-Allyl-2-chloro-3-fluoropyridine CAS No. 1353529-74-4

5-Allyl-2-chloro-3-fluoropyridine

Cat. No. B1458010
Key on ui cas rn: 1353529-74-4
M. Wt: 171.6 g/mol
InChI Key: YMKSJKFDANVWDD-UHFFFAOYSA-N
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Patent
US08921373B2

Procedure details

In a dry 3-necked flask flushed with argon containing a solution of 5-bromo-2-chloro-3-fluoro pyridine (4.0 g, 19.05 mmol) at 0° C. was added isopropyl magnesium chloride lithium chloride complex (1.3 M THF solution, 24.8 mmol, 19.1 mL) over 10 min. After additional 10 min of stirring at 0° C., CuI (0.73 g, 3.81 mmol) was added, and the mixture was stirred for 10 minutes at 0° C. and then a solution of allyl bromide (38.1 mmol, 3.3 mL) in THF (4.0 mL) was added at 0° C. over 10 min. After further stirring for 1 h at 0° C., the reaction was quenched with 10% citric acid and extracted with ethyl acetate (100 mL×2). The organic layers were washed with brine, dried over Na2SO4, and concentrated. The obtained residue was chromatographed on silica gel eluted with hexane and 10% ethyl acetate in hexanes to afford 2.5 g of 2 (77%) as a colorless oil. 1H NMR (CDCl3) δ 3.40 (2 H, d, J=6.60 Hz), 5.16 (2 H, m), 5.91 (1 H, m), 7.32 (1 H, dd, J=2.20, 9.00 Hz), 8.06 (1 H, d, J=1.76 Hz); LC/MS (M+1) 172.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
19.1 mL
Type
reactant
Reaction Step Two
Quantity
3.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Name
CuI
Quantity
0.73 g
Type
catalyst
Reaction Step Four
Name
Yield
77%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([F:9])[C:5]([Cl:8])=[N:6][CH:7]=1.[Cl-].[Li+].[CH:12]([Mg]Cl)([CH3:14])[CH3:13].C(Br)C=C>C1COCC1.[Cu]I>[CH2:14]([C:2]1[CH:3]=[C:4]([F:9])[C:5]([Cl:8])=[N:6][CH:7]=1)[CH:12]=[CH2:13] |f:1.2.3|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)Cl)F
Step Two
Name
Quantity
19.1 mL
Type
reactant
Smiles
[Cl-].[Li+].C(C)(C)[Mg]Cl
Step Three
Name
Quantity
3.3 mL
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
CuI
Quantity
0.73 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After additional 10 min of stirring at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 10 minutes at 0° C.
Duration
10 min
STIRRING
Type
STIRRING
Details
After further stirring for 1 h at 0° C.
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with 10% citric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (100 mL×2)
WASH
Type
WASH
Details
The organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The obtained residue was chromatographed on silica gel
WASH
Type
WASH
Details
eluted with hexane and 10% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C=C)C=1C=C(C(=NC1)Cl)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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